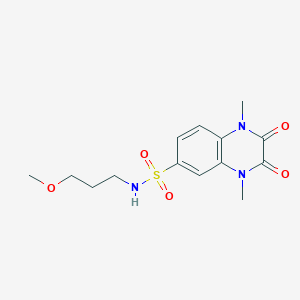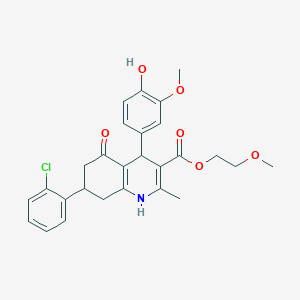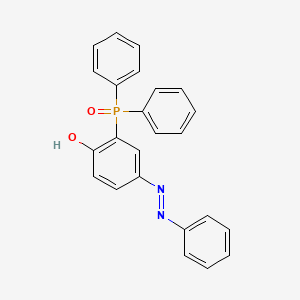![molecular formula C31H24FN3O3 B11076778 1-(4-Fluorobenzyl)-3'-methyl-5'-(1-naphthyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11076778.png)
1-(4-Fluorobenzyl)-3'-methyl-5'-(1-naphthyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorobenzyl)-3’-methyl-5’-(1-naphthyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3’-methyl-5’-(1-naphthyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves multiple steps, typically starting with the preparation of the core spiro[indole-pyrrolo] structure. This can be achieved through a series of condensation reactions, cyclizations, and functional group modifications. Common reagents used in these reactions include various amines, aldehydes, and ketones, often under acidic or basic conditions to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the desired specifications.
化学反应分析
Types of Reactions
1-(4-Fluorobenzyl)-3’-methyl-5’-(1-naphthyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.
Substitution: Substitution reactions, particularly nucleophilic and electrophilic substitutions, can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
1-(4-Fluorobenzyl)-3’-methyl-5’-(1-naphthyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
作用机制
The mechanism of action of 1-(4-Fluorobenzyl)-3’-methyl-5’-(1-naphthyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to specific domains.
相似化合物的比较
Similar Compounds
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Shares the fluorobenzyl and methyl groups but differs in the core structure.
1-Naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate: Contains similar naphthyl and fluorobenzyl groups but has a different overall framework.
Uniqueness
1-(4-Fluorobenzyl)-3’-methyl-5’-(1-naphthyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione stands out due to its spiro linkage, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various scientific and industrial applications.
属性
分子式 |
C31H24FN3O3 |
|---|---|
分子量 |
505.5 g/mol |
IUPAC 名称 |
1'-[(4-fluorophenyl)methyl]-1-methyl-5-naphthalen-1-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C31H24FN3O3/c1-18-26-27(29(37)35(28(26)36)24-12-6-8-20-7-2-3-9-22(20)24)31(33-18)23-10-4-5-11-25(23)34(30(31)38)17-19-13-15-21(32)16-14-19/h2-16,18,26-27,33H,17H2,1H3 |
InChI 键 |
SIZOWOMSYOWCDN-UHFFFAOYSA-N |
规范 SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5(N1)C6=CC=CC=C6N(C5=O)CC7=CC=C(C=C7)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-Chloro-4-fluorophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11076724.png)
![5'-(2-methoxyphenyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11076726.png)
![N-(4-bromophenyl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11076730.png)


![6-Ethoxytetrazolo[1,5-b]pyridazine](/img/structure/B11076741.png)
![Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B11076750.png)
![1-{1-hydroxy-3-(4-methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}propan-1-one](/img/structure/B11076751.png)
![1-[(4-bromophenoxy)methyl]-N-(2-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11076762.png)
![1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11076772.png)
![(3E)-3-[(5-bromo-1H-indol-3-yl)methylidene]-6-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B11076776.png)
![4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B11076784.png)
![2-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoic acid](/img/structure/B11076792.png)
